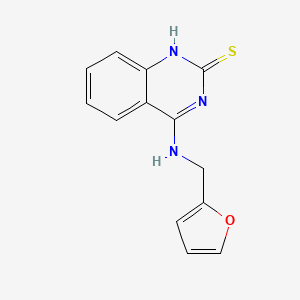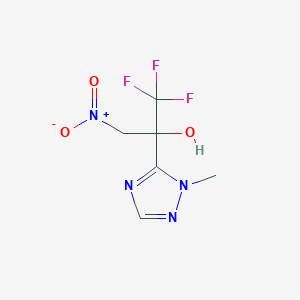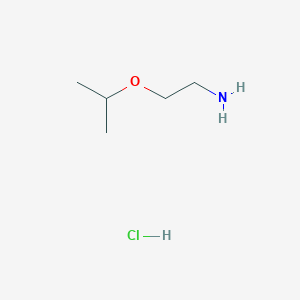
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that combines the structural features of furan and quinazoline. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
The compound 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_115706 or 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione, is part of the 2-anilino quinazoline class . This class of compounds has been identified as potent antimalarial agents . Therefore, their primary targets are likely to be the parasites of the genus Plasmodium, particularly P. falciparum .
Mode of Action
It is suggested that the 4-nh group of the compound is required for binding to its cellular target . The compound’s interaction with its targets likely results in the arrest of the parasites at the ring phase of the asexual stage and also gametocytogenesis .
Biochemical Pathways
Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the plasmodium parasites, disrupting their ability to reproduce and spread within the host organism .
Pharmacokinetics
It is noted that during the optimization process of the 2-anilino quinazoline class, in vitro metabolism and solubility were improved . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The result of the compound’s action is the potent antimalarial activity against P. falciparum parasites, including multidrug-resistant strains . The compound arrests the parasites at the ring phase of the asexual stage and also gametocytogenesis , thereby inhibiting the parasites’ ability to reproduce and spread.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the quinazoline ring system. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
科学的研究の応用
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
類似化合物との比較
Similar Compounds
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-one
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-selenone
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-amine
Uniqueness
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. The thione group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
特性
IUPAC Name |
4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWCNHNAUPPCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
![1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2886644.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2886645.png)
![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2886646.png)



